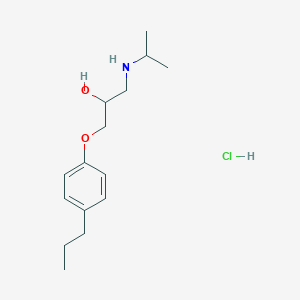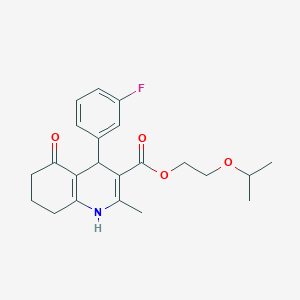![molecular formula C19H19F3N2O2S B5016593 4-butoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B5016593.png)
4-butoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a chemical compound with the molecular formula C19H19F3N2O2S It is known for its unique structure, which includes a butoxy group, a trifluoromethyl group, and a carbamothioyl group attached to a benzamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide typically involves the following steps:
Formation of the Benzamide Backbone: The initial step involves the preparation of the benzamide backbone by reacting 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride.
Introduction of the Carbamothioyl Group: The 4-butoxybenzoyl chloride is then reacted with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-butoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-butoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-butoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{[4-(trifluoromethyl)phenyl]carbamothioyl}benzamide
- 4-(trifluoromethyl)benzylamine
- 4-amino-3-methyl-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide
Uniqueness
4-butoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide is unique due to the presence of the butoxy group, which can influence its reactivity and biological activity. The trifluoromethyl group also contributes to its distinct properties, such as increased stability and lipophilicity compared to similar compounds.
Eigenschaften
IUPAC Name |
4-butoxy-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2S/c1-2-3-11-26-16-9-7-13(8-10-16)17(25)24-18(27)23-15-6-4-5-14(12-15)19(20,21)22/h4-10,12H,2-3,11H2,1H3,(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYZWQPJFKSKMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[3-(methylthio)propanoyl]-3-piperidinol](/img/structure/B5016514.png)
![Ethyl 7a-(4-ethylphenyl)-2,7-dioxonaphtho[2,3-b]oxirene-1a-carboxylate](/img/structure/B5016520.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylcyclohexanamine](/img/structure/B5016556.png)
![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5016562.png)
![(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(3,4-dimethylphenyl)furan-2-one](/img/structure/B5016568.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5016570.png)
![{[7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid](/img/structure/B5016584.png)
![{4-[(2-methoxyphenyl)amino]-2,8-dimethyl-3,4-dihydroquinolin-1(2H)-yl}(4-methylphenyl)methanone](/img/structure/B5016592.png)
![methyl 4-oxo-4-[4-(3-{[(2-pyridinylmethyl)amino]carbonyl}phenoxy)-1-piperidinyl]butanoate](/img/structure/B5016599.png)
![N-[4-(aminosulfonyl)phenyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5016603.png)
![1-[7-methoxy-3-(3-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]ethanone](/img/structure/B5016610.png)
![ethyl 3-(3-chlorobenzyl)-1-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]-3-piperidinecarboxylate](/img/structure/B5016611.png)
